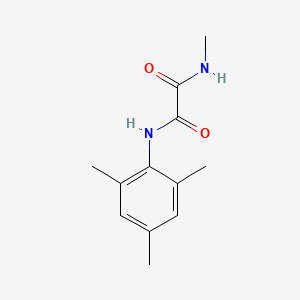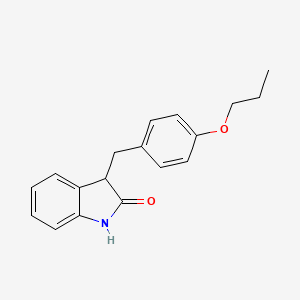
ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate, also known as NAP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. NAP is a member of the piperidine carboxylate family of compounds, which have been shown to have a range of pharmacological effects. In
Mecanismo De Acción
The mechanism of action of ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate is not fully understood, but it is thought to act by modulating the activity of certain neurotransmitters in the brain. Specifically, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound may increase the levels of acetylcholine in the brain, which is thought to have neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase the expression of certain neurotrophic factors, which are proteins that promote the growth and survival of neurons. This compound has also been shown to have anti-inflammatory effects, and has been found to reduce the levels of pro-inflammatory cytokines in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate in lab experiments is that it has been shown to have low toxicity, making it a relatively safe compound to work with. However, one limitation is that the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to investigate its effects.
Direcciones Futuras
There are a number of potential future directions for research on ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate. One area of interest is its potential use in the treatment of Alzheimer's disease. This compound has been shown to have neuroprotective effects and to increase the expression of certain neurotrophic factors, which may make it a promising candidate for the treatment of this disease. Another potential area of research is the use of this compound as an anti-inflammatory agent. This compound has been shown to have anti-inflammatory effects in animal models, and further research is needed to investigate its potential use in the treatment of inflammatory diseases.
Métodos De Síntesis
The synthesis of ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate involves the reaction between 2-naphthylmethylamine and ethyl 3-bromopiperidine-1-carboxylate. The reaction is carried out in the presence of a palladium catalyst and a base. The resulting product is then purified by column chromatography to obtain this compound in its pure form.
Aplicaciones Científicas De Investigación
Ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate has been shown to have a range of potential therapeutic applications. It has been found to have neuroprotective properties, and has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. This compound has also been studied for its potential use as an anti-inflammatory agent, and has been shown to have anti-inflammatory effects in animal models.
Propiedades
IUPAC Name |
ethyl 1-(naphthalen-2-ylmethyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-2-22-19(21)18-8-5-11-20(14-18)13-15-9-10-16-6-3-4-7-17(16)12-15/h3-4,6-7,9-10,12,18H,2,5,8,11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCMHXQDHOCIMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-morpholinyl)ethyl]-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5182331.png)
![N-(3-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5182338.png)
![4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B5182342.png)
![3-[(3,5-dichlorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5182349.png)

![5-{[(2-aminophenyl)amino]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5182363.png)
![2-{4-[(2-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5182374.png)
![3-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B5182382.png)

![4-[5-(butylthio)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5182405.png)
![1-(2-methoxyethyl)-4-[4-methoxy-3-(methoxymethyl)benzyl]piperazine trifluoroacetate](/img/structure/B5182411.png)


